JNJ0966
Overview
Description
JNJ0966 is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) zymogen activation. It is known for its ability to inhibit the conversion of pro-MMP-9 to its active form without directly affecting the enzymatic activity of MMP-9 . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ0966 involves the preparation of N-[2-[(2-methoxyphenyl)amino]-4’-methyl[4,5’-bithiazol]-2’-yl]acetamide. The synthetic route typically includes the following steps:
Formation of the bithiazole core: This involves the reaction of 2-aminothiazole with 2-bromo-4’-methylthiazole under specific conditions to form the bithiazole core.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
JNJ0966 primarily undergoes the following types of reactions:
Inhibition of pro-MMP-9 activation: This compound selectively inhibits the activation of pro-MMP-9 to its active form.
Interaction with structural pockets: The compound interacts with a structural pocket near the MMP-9 zymogen cleavage site, preventing its activation.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include 2-aminothiazole, 2-bromo-4’-methylthiazole, and acetyl chloride.
Major Products
The major product formed from the reactions involving this compound is the inhibition of the active form of MMP-9, which plays a crucial role in various pathological processes .
Scientific Research Applications
JNJ0966 has a wide range of scientific research applications, including:
Mechanism of Action
JNJ0966 exerts its effects by selectively inhibiting the activation of pro-MMP-9 to its active form. It binds to a structural pocket near the MMP-9 zymogen cleavage site, preventing the conversion of pro-MMP-9 to active MMP-9 . This inhibition reduces the enzymatic activity of MMP-9, which is involved in various pathological processes such as inflammation, cancer, and fibrosis .
Comparison with Similar Compounds
Similar Compounds
GS-5745: Another selective inhibitor of MMP-9, used in the treatment of ulcerative colitis and gastric cancer.
SB-3CT: A selective inhibitor of MMP-2 and MMP-9, used in the study of cancer and neurodegenerative diseases.
Uniqueness of JNJ0966
This compound is unique in its high selectivity for MMP-9 zymogen activation inhibition. Unlike other inhibitors, it does not affect the enzymatic activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14 . This selectivity makes it a valuable tool for studying the specific role of MMP-9 in various biological processes and diseases .
Biological Activity
JNJ0966 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), a critical enzyme involved in various pathological processes, including cancer progression, fibrosis, and neuroinflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
Chemical Profile
- Chemical Name : N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide
- IC50 : 440 nM for pro-MMP9 activation inhibition
- Selectivity : Exhibits selectivity for pro-MMP9 over other MMPs (MMP-1, MMP-2, MMP-3) .
This compound inhibits the conversion of pro-MMP9 to its active form without directly affecting the enzymatic activity of MMP-9 itself. This selective inhibition is achieved through binding to a structural pocket near the cleavage site of the proenzyme, specifically around Arg-106 .
Key Findings on Mechanism:
- Inhibition of Activation : this compound prevents the two-step activation process of pro-MMP9, which is critical for its role in tissue remodeling and inflammation .
- Cell Migration : The compound has been shown to inhibit cell migration in various cell lines, including HT1080 cells .
1. Autoimmune Encephalomyelitis Model
In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound significantly reduced disease severity. This suggests its potential utility in treating neuroinflammatory disorders such as multiple sclerosis .
2. Asthma Progression
Recent studies have demonstrated that this compound inhibits platelet-derived growth factor BB (PDGF-BB)-induced proliferation and extracellular matrix (ECM) production in airway smooth muscle cells (ASMCs). The inhibition was linked to modulation of MMP-9 activity, providing insights into its application for asthma treatment .
Data Tables
Study | Model | Effect | Mechanism |
---|---|---|---|
EAE Model | Mouse | Reduced severity | Inhibition of pro-MMP9 activation |
ASMC Model | Human Cells | Inhibited proliferation and ECM deposition | Modulation of MMP-9 activity |
Case Studies
- Neuroinflammatory Disorders
- Asthma
Properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCDCMLLGDCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JNJ0966?
A1: this compound is a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9) that acts by preventing the activation of its zymogen (pro-MMP-9). [] Unlike traditional MMP inhibitors targeting the catalytic domain, this compound binds to an allosteric pocket near the MMP-9 zymogen cleavage site, thus blocking the conversion of the inactive pro-MMP-9 to its active form. []
Q2: How does this compound's selectivity for MMP-9 benefit its potential therapeutic applications?
A2: Previous generations of broad-spectrum MMP inhibitors faced limitations in clinical trials due to off-target effects. [] this compound demonstrates high selectivity for MMP-9 and does not inhibit the activity of other MMPs, including the closely related MMP-2. [] This selectivity is crucial for minimizing potential side effects and enhancing its therapeutic potential in diseases where MMP-9 plays a specific role.
Q3: What are the downstream effects of MMP-9 inhibition by this compound in a disease model?
A3: Studies using this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed a reduction in disease severity. [] This effect is attributed to its ability to inhibit MMP-9 activation, thereby modulating the inflammatory response and reducing tissue damage associated with EAE progression.
Q4: Beyond EAE, what other disease models have shown this compound to be effective?
A4: Research shows this compound inhibits the proliferation and extracellular matrix (ECM) production of airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor BB (PDGF-BB). [] This finding suggests potential therapeutic applications for this compound in asthma, where increased ASMC proliferation and ECM production contribute to airway remodeling and disease progression.
Q5: How does this compound impact TGF-β-induced epithelial-to-mesenchymal transition (EMT) in the lens?
A5: Studies utilizing this compound in rat lens epithelial cells (LECs) revealed that it prevents TGF-β-induced EMT by differentially regulating proteins involved in actin polymerization and cell migration. [] This suggests this compound could play a role in preventing fibrotic cataract formation, which is linked to TGF-β-induced EMT.
Q6: Could this compound be used in conjunction with existing stroke therapies?
A6: Research suggests that this compound, in combination with recombinant-tissue plasminogen activator (rt-PA), could improve outcomes after acute ischemic stroke. [] The study highlighted that this compound attenuates the detrimental effects of delayed rt-PA therapy by reducing hemorrhagic transformation, edema, and improving neurological function. This indicates a potential for this compound to expand the treatment window for rt-PA and improve its safety profile in stroke patients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.